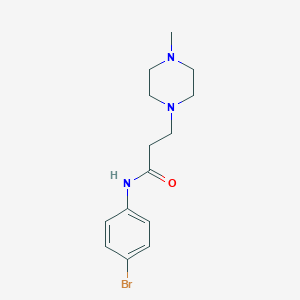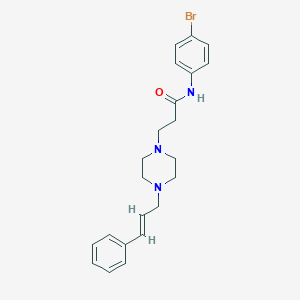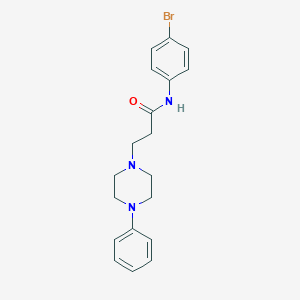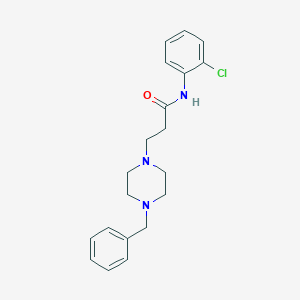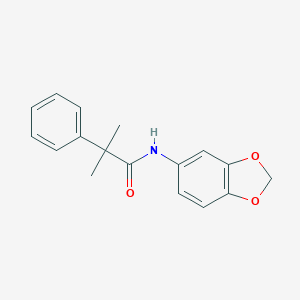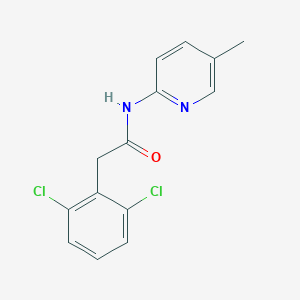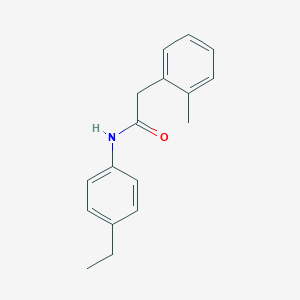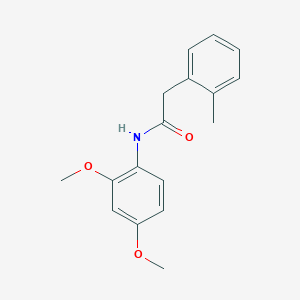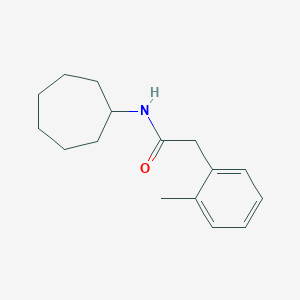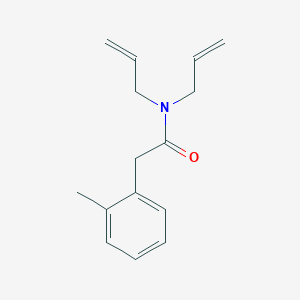![molecular formula C24H22N2O2 B248982 Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPPM is a synthetic molecule that belongs to the class of piperazine derivatives, which are widely studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of various enzymes and transcription factors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. Studies have reported that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone. One of the most significant areas of research is the development of this compound-based drugs for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its potential targets in the body. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved pharmacological properties.
Métodos De Síntesis
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process, which involves the reaction of 4-bromobiphenyl with piperazine and subsequent treatment with phenyl isocyanate. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its pharmacological properties, where this compound has shown promising results as a potential drug candidate for various diseases. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C24H22N2O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
phenyl-[4-(4-phenylbenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-9-5-2-6-10-21)25-15-17-26(18-16-25)24(28)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14H,15-18H2 |
Clave InChI |
VZAXIXHDLFWTSU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



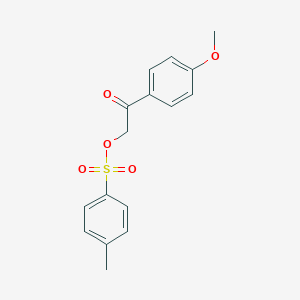
![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)
